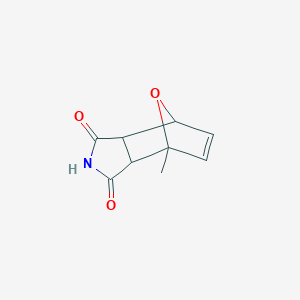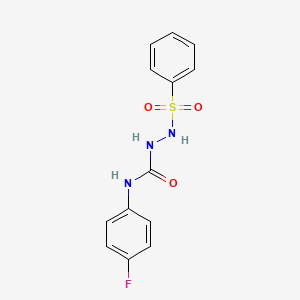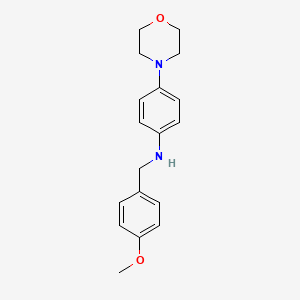![molecular formula C10H11NO3 B5031835 1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5031835.png)
1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Descripción general
Descripción
1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 193.07389321 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Research
Researchers have synthesized various derivatives of 1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione and evaluated their pharmacological profiles. For example, aminoalkanol derivatives of this compound have been studied for their affinity at beta-adrenoceptors, suggesting potential applications as beta-adrenolytics (Kossakowski & Wojciechowska, 2006). Additionally, urea and thiourea derivatives have been synthesized and assessed for their cytotoxicity, anti-HIV-1 activity, and antimicrobial effects, indicating a broad scope of potential therapeutic applications (Struga et al., 2007).
Spectroscopy and Quantum Chemistry
The molecular structure, vibrational frequencies, and other spectroscopic characteristics of various derivatives of this compound have been extensively studied. These investigations provide insights into the stability of the molecule, charge transfer, and molecular interactions. Such research is fundamental in understanding the physical and chemical properties of these compounds for potential scientific applications (Renjith et al., 2014).
Chemical Reactivity and Molecular Docking Studies
Studies have also focused on understanding the chemical reactivity of these compounds and their potential applications in treating diseases like cardiovascular and cerebrovascular diseases. Molecular docking studies and theoretical calculations help in predicting the biological activity and therapeutic potential of these compounds (Ranjith et al., 2022).
Crystallography and Material Science
Crystallographic studies of derivatives of 1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione contribute to our understanding of crystal morphology, which is crucial in various industrial applications. By analyzing hydrogen-bond patterns, researchers can predict the crystal shape, which has implications in material science and engineering (Malinska et al., 2020).
Photochemical Behavior
The photochemical behavior of compounds related to 1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been studied to understand their dimerization and reactions under light exposure. Such research is significant in the field of photochemistry and can lead to the development of new materials and chemical processes (Barbosa et al., 1990).
Anticancer Potential
Research has also explored the anticancer potential of aminoalkanol derivatives of this compound. Methods for determining the stereoisomers of these compounds in various mediums, including serum, have been developed, indicating their potential as anticancer drugs (Grodner et al., 2016).
Propiedades
IUPAC Name |
4,7-dimethyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-9-3-4-10(2,14-9)6-5(9)7(12)11-8(6)13/h3-6H,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUXLATYFJJJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC(O1)(C3C2C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-N-(2-methoxyethyl)-2-({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5031761.png)

![[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone](/img/structure/B5031768.png)
![2,4-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B5031777.png)
![n,n'-Bis[4-(diethylamino)phenyl]terephthaldiamide](/img/structure/B5031787.png)

![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5031807.png)
![1-(4-Butoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B5031814.png)
![N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H-cyclopenta[B]thiophen-2-YL}pyridine-4-carboxamide](/img/structure/B5031818.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5031824.png)

![4-[4-(2-Ethylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B5031840.png)

